N-(4-ethoxyphenyl)-1-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide
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Description
N-(4-ethoxyphenyl)-1-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C20H22N6O2 and its molecular weight is 378.436. The purity is usually 95%.
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Scientific Research Applications
DNA-Binding Applications
A significant application of related imidazole and pyrrole derivatives involves their use in designing DNA-binding polyamides. These compounds exhibit specificity in binding to DNA sequences, which is crucial for regulating gene expression and could potentially be harnessed for therapeutic purposes. For instance, the development of the 2-(4-trifluoromethylphenylsulfonyl)ethoxycarbonyl (Tsc) function as a novel base-sensitive amino-protecting group facilitates the preparation of DNA-binding polyamides. These polyamides were synthesized efficiently on a solid phase, underpinning their potential in gene regulation applications (Choi et al., 2003).
Antiprotozoal Activity
Imidazole and pyrrole derivatives, similar to the compound , have been evaluated for their antiprotozoal activity. Novel dicationic imidazo[1,2-a]pyridines have shown strong DNA affinities and significant in vitro and in vivo activities against pathogens like Trypanosoma and Plasmodium, highlighting their potential as antiprotozoal agents. This research opens avenues for developing new treatments against diseases such as sleeping sickness and malaria (Ismail et al., 2004).
Synthetic Methodologies
Research into imidazole and pyrrole derivatives also contributes to advancements in synthetic chemistry. For example, an efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide derivatives via a five-component cascade reaction has been reported. This method highlights the versatility and efficiency of synthesizing N-fused heterocyclic compounds, which could be pivotal in developing novel pharmacologically active molecules (Hosseini & Bayat, 2019).
Antituberculosis Activity
Another area of application involves the design and synthesis of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides as new anti-tuberculosis agents. These compounds have shown excellent in vitro activity against both drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains. This research signifies the potential of imidazole and pyrrole derivatives in addressing the challenge of tuberculosis, particularly drug-resistant forms (Li et al., 2020).
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-1-(6-pyrrolidin-1-ylpyrimidin-4-yl)imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c1-2-28-16-7-5-15(6-8-16)24-20(27)17-12-26(14-23-17)19-11-18(21-13-22-19)25-9-3-4-10-25/h5-8,11-14H,2-4,9-10H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REBVLBNGYPPVAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)C3=CC(=NC=N3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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